molecular formula C23H25N3O4S B2751675 (4-((3,5-Dimethoxyphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone CAS No. 1251706-11-2

(4-((3,5-Dimethoxyphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone

Cat. No. B2751675
CAS RN: 1251706-11-2
M. Wt: 439.53
InChI Key: VUPXFCILBIDNOK-UHFFFAOYSA-N
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Description

(4-((3,5-Dimethoxyphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone, also known as DMQTT, is a compound that has gained attention in the scientific community due to its potential applications in the field of cancer research.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis Techniques : Research has explored the synthesis of enantiomers of closely related compounds, showcasing advanced methodologies for creating potent and selective ligands for receptor subtypes, such as the alpha 1B-adrenoceptor, indicating potential therapeutic applications in cardiovascular and neurological disorders (Giardiná et al., 1996).

Antioxidant Properties : Studies on derivatives of similar structural frameworks have demonstrated significant antioxidant activities. This suggests potential applications in preventing oxidative stress-related diseases, with some synthesized compounds showing promising antioxidant power compared to standard compounds (Çetinkaya et al., 2012).

Pharmacological Applications

Cytotoxic Activity : The exploration of aminoisoquinoline-quinone derivatives with amino acid moieties has shown moderate to high cytotoxic activity against cancer cell lines. This highlights the compound's potential role in developing new chemotherapeutic agents (Valderrama et al., 2016).

Inhibition of P-glycoprotein : Studies on new P-glycoprotein inhibitors, such as HM-30181, reveal the compound's metabolism in rats and its potential to enhance the efficacy of chemotherapeutic drugs by overcoming drug resistance mechanisms (Paek et al., 2006).

Chemical Properties and Synthesis

Novel Synthetic Routes : Research into convenient synthesis methods for doubly constrained amino acid derivatives indicates the potential for creating novel compounds with specific pharmacological activities (Czombos et al., 2000).

Electrochemical Studies : Electrochemical oxidation studies on catechol and derivatives have led to the synthesis of compounds with strong fluorescence in a wide pH range, suggesting applications in biomedical analysis and as fluorescent labeling agents (Nematollahi & Golabi, 1996).

Mechanism of Action

Target of Action

Similar compounds, such as pyrazoline derivatives, have been shown to interact with acetylcholinesterase (ache), a principal enzyme in the cholinergic nervous system .

Mode of Action

Reduced AchE activity can affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .

Biochemical Pathways

The compound may influence the production of reactive oxygen species (ROS) and lipid peroxides, which are associated with oxidative stress. Overexpression of ROS has been linked to disease development .

Result of Action

The compound’s action could potentially lead to changes in cellular components due to oxidative stress. For instance, it could increase the formation of malondialdehyde (MDA), a common biomarker for cellular and tissue oxidative injury .

properties

IUPAC Name

[4-(3,5-dimethoxyanilino)-8-methoxyquinolin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-28-16-11-15(12-17(13-16)29-2)24-19-14-20(23(27)26-7-9-31-10-8-26)25-22-18(19)5-4-6-21(22)30-3/h4-6,11-14H,7-10H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPXFCILBIDNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2NC3=CC(=CC(=C3)OC)OC)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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